molecular formula C20H20ClN5O4S B2836273 2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide CAS No. 872694-68-3

2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2836273
CAS No.: 872694-68-3
M. Wt: 461.92
InChI Key: GPTNIYJJYFUFIT-UHFFFAOYSA-N
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Description

2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide is a complex organic compound belonging to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrazole ring, and a thioether linkage

Preparation Methods

The synthesis of 2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide involves several steps. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring.

Industrial production methods often utilize high-throughput techniques and optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as Lewis acids, and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-{[2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4S/c1-10(27)14(19(29)24(2)3)31-17-13-16(25(4)20(30)26(5)18(13)28)22-15(23-17)11-7-6-8-12(21)9-11/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTNIYJJYFUFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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